2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10-4-2-3-6-15(10)12(16)9-14-7-5-11(13)8-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTQHYPGVDEZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is a synthetic organic compound with the molecular formula C12H23N3O and a molecular weight of approximately 225.33 g/mol. This compound features a complex structure that includes both pyrrolidine and piperidine moieties, which are often associated with significant biological activity, particularly in pharmacological contexts.
Chemical Structure and Properties
The structural characteristics of 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one suggest potential interactions with various biological targets. The presence of amino and piperidine groups indicates possible binding affinities to neurotransmitter receptors or enzymes.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone |
| Molecular Formula | C12H23N3O |
| Molecular Weight | 225.33 g/mol |
| Purity | Typically ≥ 95% |
Biological Activity
Research on the biological activity of 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one is limited, suggesting it may be a relatively new compound or one that has not been extensively studied. However, compounds with similar structures have been noted for their roles in modulating neurotransmitter systems, particularly in the context of neurological pathways.
The compound's design implies several potential mechanisms through which it could exert biological effects:
- Neurotransmitter Modulation : Similar compounds have shown efficacy in altering neurotransmitter levels, potentially impacting mood and cognitive functions.
- Receptor Binding : The structural components may facilitate binding to specific receptors, including dopamine and serotonin receptors, which are crucial in various neuropharmacological applications.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, insights can be drawn from related compounds:
- DPP-4 Inhibition : A study on a structurally similar compound demonstrated its role as a DPP-4 inhibitor, which has implications for glucose metabolism and diabetes management. This highlights the potential for compounds with similar structures to exhibit significant metabolic effects .
- Neuropharmacological Applications : Compounds with piperidine and pyrrolidine groups have been documented to influence neurochemical pathways, suggesting that 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one could be investigated for therapeutic applications in treating neurological disorders.
Future Directions
Further research is necessary to fully elucidate the biological activity of 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one. Suggested areas for future investigation include:
- In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to assess its effects on various receptor systems.
- Structure–Activity Relationship (SAR) : Exploring how modifications to its structure may enhance or alter its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Moieties
Key Observations:
- The 3-aminopyrrolidinyl group may enhance solubility due to its polar amino group, contrasting with non-functionalized pyrrolidine derivatives (e.g., 1-(pyrrolidin-1-yl)ethan-1-one in ) .
Critical Analysis of Structural and Functional Divergence
- Methyl Substitution : The 2-methylpiperidinyl group likely increases lipophilicity compared to unsubstituted piperidine analogues (e.g., 1-(piperidin-1-yl)ethan-1-one in ), influencing membrane permeability .
Preparation Methods
Preparation of (S)-3-Aminopyrrolidine Derivatives
(S)-3-Aminopyrrolidine can be selectively protected to form (S)-3-amino-1-tert-butoxycarbonylpyrrolidine using di-tert-butyl dicarbonate in methanol under basic conditions (pH 11.8-12.2) with potassium hydroxide at 15-20 °C for 1 hour. This reaction yields the Boc-protected aminopyrrolidine with high purity (99.1%) and excellent optical purity (99.5% ee), with an isolated yield of approximately 81.7% after purification steps involving concentration, precipitation, filtration, and distillation.
The reaction proceeds with controlled addition of di-tert-butyl dicarbonate and potassium hydroxide to maintain pH and optimize yield. Minor byproducts such as di-Boc derivatives are formed in small amounts (~8.4%) but can be minimized by reaction control.
Preparation of 2-Methylpiperidine Derivatives
- While specific preparation of 2-methylpiperidine derivatives is less detailed in the available data, 1-(2-methylpiperidin-1-yl)ethan-1-one moieties are typically synthesized via acylation of the corresponding piperidine with acetylating agents or through reductive amination routes involving methylpiperidine and suitable aldehydes or ketones.
Coupling to Form the Target Compound
The key step in synthesizing 2-(3-aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one involves coupling the aminopyrrolidine and methylpiperidine fragments through an ethanone linker. This is achieved via palladium-catalyzed cross-coupling reactions and subsequent functional group transformations.
Palladium-Catalyzed Cross-Coupling
A representative method involves the reaction of a boronate ester derivative of a pyrrolidine carboxylic acid tert-butyl ester with a bromo-substituted piperidinyl ethanone derivative under palladium catalysis.
The reaction conditions include the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst, sodium carbonate as the base, and a solvent mixture of toluene, ethanol, and water. The reaction is conducted at 80 °C for approximately 4.5 hours under an inert atmosphere (argon).
After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated under reduced pressure. Purification by silica gel chromatography affords the coupled product with yields around 93%.
| Parameter | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium carbonate (2.0 M aqueous solution) |
| Solvent | Toluene : Ethanol : Water (2:1, total 9 mL) |
| Temperature | 80 °C |
| Reaction Time | 4.5 hours |
| Atmosphere | Argon (degassed by sonication) |
| Work-up | Extraction with EtOAc, washing with NaHCO3, drying |
| Yield | Approximately 93% |
Subsequent Functionalization
- The coupled intermediate can be further deprotected and functionalized to yield the final compound, 2-(3-aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, by removal of Boc protecting groups under acidic conditions and purification.
Summary of Preparation Methods
Research Findings and Analysis
The high yield and purity of the Boc-protected aminopyrrolidine intermediate indicate a robust and scalable protection method suitable for further synthetic elaboration.
The palladium-catalyzed cross-coupling step is efficient, with high conversion and clean product formation, demonstrating the utility of Suzuki-type coupling in constructing complex nitrogen heterocyclic frameworks.
The use of mild reaction conditions and standard work-up procedures facilitates the isolation of intermediates and final products with minimal impurities.
Optical purity is maintained through the synthetic sequence, which is critical for biological activity in chiral compounds.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, and what key reaction parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization of pyrrolidine precursors and coupling with 2-methylpiperidine derivatives. Key parameters include:
- Catalysts and solvents : Use of polar aprotic solvents (e.g., DMF) and bases like triethylamine to facilitate nucleophilic substitutions .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Purification : Chromatography (silica gel) or recrystallization is critical for isolating high-purity products, with yields optimized via iterative solvent selection .
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- X-ray crystallography : For definitive stereochemical assignment, SHELX software is used for refinement, leveraging high-resolution data to resolve piperidine-pyrrolidine conformations .
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., aminopyrrolidine NH₂ signals at δ 1.8–2.2 ppm), while IR confirms carbonyl (C=O) stretches near 1680 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 253.18) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) to test affinity for kinases or proteases, with IC₅₀ determination via dose-response curves .
- Receptor binding : Radioligand displacement studies (e.g., for GPCRs) using membrane preparations and scintillation counting .
- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) to assess baseline toxicity before advancing to disease models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's neuropharmacological profile?
- Scaffold modifications : Introduce substituents at the pyrrolidine 3-amino group (e.g., alkylation/acylation) to modulate lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Replace the ethanone carbonyl with thioketone or amide groups to alter metabolic stability .
- Pharmacophore mapping : Overlay analogues (e.g., piperidine vs. azetidine derivatives) to identify critical hydrogen-bonding motifs .
Q. What computational approaches are employed to predict binding affinity to neurological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite to simulate interactions with dopamine receptors or monoamine transporters, prioritizing poses with ΔG < -8 kcal/mol .
- MD simulations : GROMACS/AMBER for assessing binding stability (RMSD < 2 Å over 100 ns) and identifying key residue interactions (e.g., π-π stacking with Tyr-181 in D₂R) .
- QSAR modeling : Generate predictive models using descriptors like logP, polar surface area, and topological torsion .
Q. How should researchers resolve contradictions in biological activity data across assay systems?
- Assay validation : Cross-verify results using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .
- Buffer optimization : Adjust pH/ionic strength to mimic physiological conditions, as activity may vary in Tris vs. PBS buffers .
- Metabolite screening : LC-MS to rule out off-target effects from degradation products .
Q. What strategies are effective for comparative studies with structural analogs?
- Pharmacokinetic profiling : Compare bioavailability (AUC₀–₂₄) and half-life in rodent models to prioritize candidates with improved ADME properties .
- Selectivity panels : Screen against related targets (e.g., sigma-1 vs. sigma-2 receptors) to identify subtype-specific analogs .
- Crystallographic benchmarking : Overlay analog structures (e.g., 2-methylpiperidine vs. morpholine derivatives) to correlate conformational flexibility with potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
